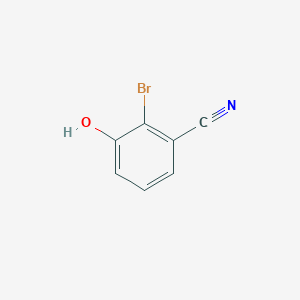

2-Bromo-3-hydroxybenzonitrile

描述

Molecular Formula and Physical Properties

2-Bromo-3-hydroxybenzonitrile possesses the molecular formula C₇H₄BrNO with a corresponding molecular weight of 198.02 grams per mole. The compound is registered under the Chemical Abstracts Service number 693232-06-3, providing a unique identifier for chemical databases and regulatory purposes. The molecular weight calculation accounts for the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom within the molecular structure.

The physical properties of this compound have been characterized through various analytical techniques and experimental measurements. The compound exhibits a melting point range of 78-81 degrees Celsius, indicating its solid state at room temperature conditions. The boiling point has been determined to be 284 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. These thermal properties suggest moderate intermolecular forces and provide important parameters for handling and processing procedures.

The compound demonstrates specific solubility characteristics that influence its applications and reactivity. According to computational predictions, this compound exhibits an XLogP3-AA value of 2.0, indicating moderate lipophilicity. The presence of the hydroxyl group contributes to hydrogen bonding capabilities, with the compound having one hydrogen bond donor count. This structural feature enhances its potential for intermolecular interactions and influences its solubility profile in various solvents.

Storage requirements for this compound specify maintenance at temperatures between 2-8 degrees Celsius to ensure chemical stability and prevent degradation. The compound requires protection from moisture and light exposure to maintain its chemical integrity over extended periods. Commercial suppliers typically provide the compound with purity levels exceeding 98 percent, demonstrating the availability of high-quality material for research applications.

Structural Configuration and Bonding

The structural configuration of this compound reveals a substituted benzene ring system with three distinct functional groups positioned at specific locations. The bromine atom occupies the second position relative to the nitrile group, while the hydroxyl group is located at the third position, creating a unique substitution pattern that influences the compound's chemical behavior and reactivity.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as OC1=CC=CC(C#N)=C1Br, providing a standardized notation for computer-based chemical databases and structural analysis software. This notation clearly indicates the connectivity pattern of atoms within the molecule and facilitates structural comparisons with related compounds. The International Chemical Identifier string InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H provides additional structural information including hydrogen atom positions and connectivity.

The aromatic benzene ring system forms the central framework of the molecule, exhibiting characteristic conjugated pi-electron system properties. The nitrile group attached to the benzene ring contributes significant electron-withdrawing effects through both inductive and resonance mechanisms. The carbon-nitrogen triple bond in the nitrile group exhibits a bond length consistent with typical aromatic nitrile compounds, demonstrating strong covalent bonding characteristics.

The hydroxyl group positioned at the third carbon introduces hydrogen bonding capabilities and polar character to the molecule. This functional group exists in equilibrium between different tautomeric forms and can participate in intermolecular hydrogen bonding networks. The bromine substituent provides significant steric bulk and electronic effects due to its large atomic radius and electronegativity properties.

The relative positioning of these functional groups creates specific steric and electronic interactions that influence the overall molecular geometry and reactivity patterns. The proximity of the hydroxyl group to the bromine atom may result in weak intramolecular interactions that affect the compound's conformational preferences and chemical stability.

Spectroscopic Fingerprinting

Spectroscopic characterization of this compound provides essential fingerprinting information for compound identification and structural confirmation. The compound exhibits distinctive spectroscopic signatures across multiple analytical techniques, enabling reliable identification and purity assessment through instrumental methods.

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation and confirmation of this compound. The aromatic protons in the benzene ring system display characteristic chemical shifts in the aromatic region of proton nuclear magnetic resonance spectra. The hydroxyl proton exhibits distinct chemical shift patterns influenced by hydrogen bonding interactions and exchange phenomena. Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, including the distinctive nitrile carbon signal and aromatic carbon resonances.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The nitrile group exhibits a strong and sharp absorption band in the region typically associated with carbon-nitrogen triple bond stretching vibrations. The hydroxyl group contributes broad absorption features related to oxygen-hydrogen bond stretching and bending modes. The aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide additional fingerprinting capabilities.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio corresponding to the calculated molecular weight of 198.02. Fragmentation patterns reveal the loss of specific functional groups and provide structural information about bond strengths and preferred cleavage sites within the molecule.

The topological polar surface area has been calculated as 44.02 square angstroms, providing insights into the compound's surface properties and potential biological membrane permeability characteristics. This parameter reflects the distribution of polar atoms and their accessible surface area, influencing molecular interactions and transport properties.

Crystallographic Studies

Crystallographic investigations of brominated hydroxybenzonitrile compounds provide valuable insights into solid-state structure and molecular packing arrangements. While specific crystallographic data for this compound may be limited, related studies on isomeric compounds such as 3-bromo-2-hydroxybenzonitrile offer comparative structural information that enhances understanding of this compound class.

Crystal structure analysis of 3-bromo-2-hydroxybenzonitrile, a closely related isomer, reveals important structural features that may be relevant to understanding the solid-state behavior of this compound. The crystallographic study demonstrates the formation of hydrogen bonding networks involving the hydroxyl group and various acceptor sites within the crystal lattice. These intermolecular interactions significantly influence the crystal packing arrangement and overall stability of the solid-state structure.

The crystal structure exhibits partial molecular packing disorder where bromine and nitrile substituents undergo positional disorder through molecular rotation mechanisms. This disorder phenomenon results from the similar steric requirements of the bromine atom and nitrile group, allowing for energetically favorable alternative orientations within the crystal lattice. The disorder has been characterized using advanced refinement techniques and similarity restraints to accurately model the structural parameters.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal packing arrangements and solid-state properties. The hydroxyl group participates in multiple hydrogen bonding interactions with neighboring molecules, creating extended networks that stabilize the crystal structure. These interactions include both conventional oxygen-hydrogen to nitrogen contacts and weaker oxygen-hydrogen to bromine interactions that contribute to the overall crystal cohesion.

The crystal packing reveals the formation of spiral chain structures extending parallel to specific crystallographic axes, demonstrating the influence of hydrogen bonding directionality on supramolecular organization. Within these chain structures, molecules exhibit offset face-to-face pi-stacking interactions characterized by specific geometric parameters including centroid-to-centroid distances and ring offset measurements. These pi-stacking interactions contribute additional stabilization to the crystal structure and influence the overall mechanical properties of the crystalline material.

属性

IUPAC Name |

2-bromo-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKTUNIJIIPACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625529 | |

| Record name | 2-Bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693232-06-3 | |

| Record name | 2-Bromo-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693232-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Electrophilic Aromatic Bromination

One of the most common methods for synthesizing this compound involves the bromination of 3-hydroxybenzonitrile. The process typically yields a mixture of products, including this compound and 2-bromo-5-hydroxybenzonitrile.

Lewis Acid-Promoted Cyanation

Another approach involves using Lewis acids to promote site-selective cyanation reactions on phenolic compounds, which can also lead to the formation of hydroxybenzonitriles.

- Procedure : In this method, a phenolic compound undergoes cyanation in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride.

- Yield : The efficiency of this method varies but can achieve significant yields depending on the specific conditions used.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and selectivity in the synthesis of this compound. Key parameters include:

Temperature : Reactions are often conducted at elevated temperatures to improve reaction rates.

Solvent Choice : Solvents like acetic acid or ionic liquids can influence the outcome of the reaction by affecting solubility and reactivity.

Catalyst Use : The choice of catalyst (e.g., Lewis acids) can significantly impact both yield and selectivity.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the different methods for synthesizing this compound:

| Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Electrophilic Bromination | 3-Hydroxybenzonitrile, Bromine | Acetic Acid, Stirred Overnight | ~84 | Produces a mixture with other brominated products |

| Lewis Acid-Promoted Cyanation | Phenolic Compound, Cyanide | Varies (often elevated temp) | Variable | Selectivity can be improved with optimized conditions |

化学反应分析

Types of Reactions: 2-Bromo-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution Reactions: Formation of substituted benzonitriles.

Oxidation Reactions: Formation of 2-bromo-3-hydroxybenzaldehyde or 2-bromo-3-hydroxyacetophenone.

Reduction Reactions: Formation of 2-bromo-3-hydroxybenzylamine

科学研究应用

2-Bromo-3-hydroxybenzonitrile is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry: Used in the development of novel therapeutic agents due to its ability to undergo diverse chemical transformations.

Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties

作用机制

The mechanism of action of 2-Bromo-3-hydroxybenzonitrile in biological systems involves its interaction with cellular targets through its functional groups. The bromine atom and hydroxyl group facilitate binding to specific enzymes or receptors, leading to modulation of biological pathways. The nitrile group can undergo metabolic transformations, resulting in active metabolites that exert biological effects .

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural Isomers and Regioisomers

2-Bromo-5-hydroxybenzonitrile

- CAS : 189680-06-6

- Molecular Formula: C₇H₄BrNO (same as target compound)

- Synthesis: Prepared via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of 5-bromo-2-hydroxyaldoxime .

- Applications : Key precursor for antiretroviral drugs, cancer therapies, and osteoporosis treatments .

- Price : JPY 16,000/5g (~JPY 3,200/g), significantly cheaper than the target compound .

4-Bromo-2-hydroxybenzonitrile

Derivatives with Additional Substituents

5-Bromo-2-hydroxy-3-methylbenzonitrile

- CAS : 913191-20-5

- Molecular Formula: C₈H₆BrNO

- Molecular Weight : 213.03 g/mol

3-Amino-5-bromo-2-hydroxybenzonitrile

- CAS : 862728-35-6

- Molecular Formula : C₇H₅BrN₂O

- Molecular Weight : 213.03 g/mol

- Application: Amino group enables participation in nucleophilic reactions, making it valuable for specialized drug intermediates .

Comparative Data Table

生物活性

2-Bromo-3-hydroxybenzonitrile (C7H4BrNO) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C7H4BrNO

- Molecular Weight : 198.02 g/mol

- Functional Groups : Bromine (Br), Hydroxyl (OH), Nitrile (C≡N)

The presence of these functional groups contributes to the compound's reactivity and biological interactions, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions due to its functional groups, which facilitate hydrogen bonding and coordination with metal ions.

- Enzyme Inhibition : It has been identified as a potential building block for developing enzyme inhibitors, which are crucial in regulating metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing physiological responses.

Anticancer Properties

Research indicates that derivatives of benzonitrile compounds, including this compound, exhibit anticancer properties. Studies have shown that certain benzonitrile derivatives can inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial pathway activation.

- Case Study : A study demonstrated that benzofuroxan derivatives, structurally related to benzonitriles, induced apoptosis in melanoma cells by regulating AKT/BIM signaling pathways, suggesting a similar potential for this compound in cancer therapy .

Synthesis and Derivatives

This compound can be synthesized through various methods, including the bromination of hydroxybenzonitriles or via multi-step organic synthesis involving nitration and subsequent bromination reactions. Its derivatives are often explored for enhanced biological activities.

Comparison with Related Compounds

Applications in Medicine

The compound's potential therapeutic applications extend beyond anticancer activities. It is also being investigated for:

常见问题

Advanced Research Question

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict pKa (~5.6), logP (~2.1), and dipole moments.

- MD simulations : Model solubility parameters in solvents like ethanol or acetonitrile.

- Validation : Compare computed IR spectra with experimental data to refine models .

How can researchers design experiments to explore the biological activity of this compound derivatives?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。